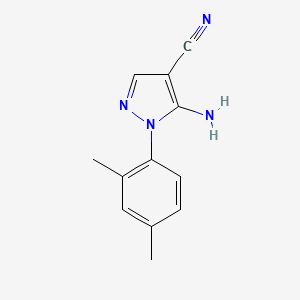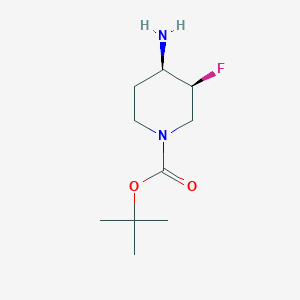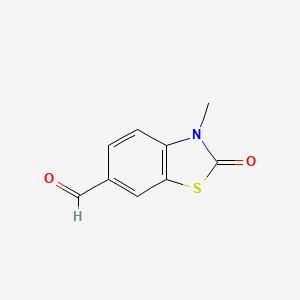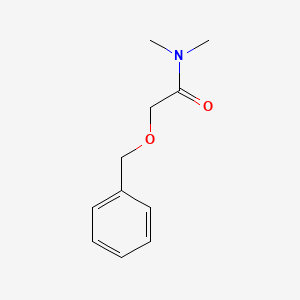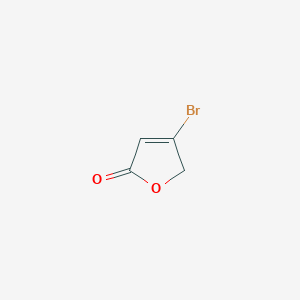
4-bromofuran-2(5H)-one
Vue d'ensemble
Description
4-bromofuran-2(5H)-one is a useful research compound. Its molecular formula is C4H3BrO2 and its molecular weight is 162.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation in Cancer Research
4-bromofuran-2(5H)-one derivatives have been explored for their potential in cancer treatment. Specifically, their cytotoxic effects against human cancer cell lines, such as prostate (PC-3) and colon (HCT-116) cancer cells, have been investigated. Some derivatives, particularly (E)-5-(Bromomethylene)furan-2-(5H)-one and 3,4-dibromofuran-2(5H)-one, showed significant antiproliferative activities in these cancer cell types. These compounds appear to induce cell death via apoptosis and are linked to reactive oxygen species (ROS) production, suggesting a mechanism for their cytotoxicity (Castro-Torres et al., 2020).
Organic Synthesis and Chemical Reactions
This compound and its derivatives have been utilized in various chemical reactions and syntheses. For instance, they have been used in the Suzuki–Miyaura reactions to create novel 5-arylidenefuran-2(5H)-ones, showcasing their versatility in organic synthesis (Zhang et al., 2011). Additionally, their use in regioselective bromination processes to create highly functionalized building blocks for natural product-like libraries has been explored, highlighting their potential as key components in the synthesis of complex organic molecules (Aquino et al., 2006).
Application in Quorum Sensing Inhibition
Compounds like (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones have been investigated for their ability to interfere with microbial communication and biofilm formation, particularly in bacteria like Staphylococcus epidermidis. This application is significant in understanding bacterial behavior and developing new strategies to combat bacterial infections and resistances (Benneche et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that furan derivatives have been known to interact with various biological targets, including g-protein coupled receptors .
Mode of Action
Furan derivatives, in general, are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
Furan derivatives have been implicated in a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Furan derivatives have been associated with a range of biological effects, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromofuran-2-one . These factors could include pH, temperature, and the presence of other molecules in the environment.
Propriétés
IUPAC Name |
3-bromo-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO2/c5-3-1-4(6)7-2-3/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSKFTFPHAXZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472763 | |
| Record name | 4-bromo-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56634-50-5 | |
| Record name | 4-bromo-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-bromofuran-2(5H)-one in the synthesis of Cleviolide?
A1: this compound serves as a crucial building block in the synthesis of Cleviolide. [] It reacts with the organotin derivative (1-tributylstannyl-4-methyl-1-trimethylsilylpent-3-en-1-yne) in a palladium-catalyzed reaction. This reaction leads to the formation of a key intermediate that is further transformed into Cleviolide. This highlights the importance of this compound in constructing the complex ring structure of Cleviolide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B1279640.png)
